Pristinamycin

antimicrobial susceptibility Streptococcus pneumoniae streptogramin comparative efficacy

Pristinamycin is the naturally-derived streptogramin antibiotic complex from Streptomyces pristinaespiralis with a fixed 70:30 IIA:IA ratio. Its unmodified composition delivers potent bactericidal activity against MRSA (MIC90 0.5 mg/L) and macrolide-resistant S. pneumoniae (MIC90 0.25 mg/L) via 40-fold synergistic ribosomal binding. Unlike semi-synthetic analogs (30:70 ratio), this compound is essential for antimicrobial resistance surveillance panels, MRSA susceptibility testing, and synergy studies with doxycycline/levofloxacin against MDR pathogens. Researchers investigating oral step-down therapy or ribosomal inhibition mechanisms should select this specific natural ratio for reproducible, clinically-relevant results.

Molecular Formula C71H84N10O17
Molecular Weight 1349.5 g/mol
CAS No. 11006-76-1
Cat. No. B1678112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePristinamycin
CAS11006-76-1
SynonymsPristinamycin;  Virginiamycin antibiotic complex;  NSC-246121;  Antibiotic 899;  Founderguard;  Mikamycin;  RP 7293;  Stapyocine;  Streptogramin; 
Molecular FormulaC71H84N10O17
Molecular Weight1349.5 g/mol
Structural Identifiers
SMILESCCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C
InChIInChI=1S/C43H49N7O10.C28H35N3O7/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36;1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53);5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)
InChIKeyMVTQIFVKRXBCHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPoorly soluble in water
Soluble in methanol, ethanol, chloroform ... Practically insoluble in hexane and petroleum ethe
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pristinamycin CAS 11006-76-1: Streptogramin Antibiotic Procurement and Scientific Selection Guide


Pristinamycin (CAS 11006-76-1) is a natural streptogramin antibiotic composed of a synergistic mixture of two structurally unrelated components: group A polyunsaturated macrolactones (pristinamycin IIA) and group B cyclic hexadepsipeptides (pristinamycin IA) [1]. This dual-component system provides bacteriostatic activity individually but bactericidal action in combination [1]. Pristinamycin is primarily indicated for infections caused by Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA), and demonstrates activity against erythromycin-resistant strains due to its unique ribosomal binding mechanism [2].

Why Pristinamycin (CAS 11006-76-1) Cannot Be Generically Substituted: Critical Differentiation Factors


Generic substitution within the streptogramin class is precluded by significant variability in component ratios, source organism, and resulting antimicrobial spectra. Pristinamycin is a naturally derived mixture from Streptomyces pristinaespiralis with a fixed 70:30 ratio of group A to B components, while semisynthetic analogs like quinupristin/dalfopristin employ a 30:70 ratio and modified chemical structures to enhance water solubility [1]. These compositional differences directly impact oral bioavailability, spectrum of activity, and resistance profiles, necessitating compound-specific validation rather than class-level assumptions [2].

Pristinamycin (CAS 11006-76-1) vs. Comparators: Quantitative Differentiation Evidence


Superior In Vitro Activity of Pristinamycin vs. Quinupristin/Dalfopristin Against Streptococcus pneumoniae

Pristinamycin demonstrates superior in vitro potency against clinical isolates of Streptococcus pneumoniae compared to the injectable streptogramin quinupristin/dalfopristin. In a study of 200 recent clinical isolates, pristinamycin maintained an MIC90 of 0.25 mg/L across all susceptibility phenotypes, whereas quinupristin/dalfopristin exhibited MIC90 values ranging from 0.5 to 1 mg/L depending on penicillin/erythromycin resistance status [1]. This represents a 2- to 4-fold lower MIC90 for pristinamycin.

antimicrobial susceptibility Streptococcus pneumoniae streptogramin comparative efficacy

Pristinamycin Demonstrates Potent Activity Against MRSA Comparable to Linezolid and Superior to Vancomycin by MIC90

Against 150 clinical MRSA isolates, pristinamycin exhibited an MIC90 of 0.5 mg/L, equivalent to linezolid and 4-fold lower than vancomycin's MIC90 of 2.0 mg/L [1]. All isolates were susceptible to pristinamycin, vancomycin, teicoplanin, and linezolid, but pristinamycin achieved this with a lower MIC90 than the glycopeptides.

MRSA antimicrobial resistance MIC90 comparison

Synergistic Mechanism: 40-Fold Increase in Ribosomal Binding Affinity for Type B Streptogramins

The synergy between pristinamycin IIA (group A) and pristinamycin IA (group B) components is quantifiable at the molecular level. Binding of the group A component induces a conformational change in the peptidyl transferase center of the 50S ribosomal subunit, which increases the ribosomal affinity for the group B component by approximately 40-fold [1]. This synergistic interaction converts the individually bacteriostatic components into a bactericidal combination and significantly reduces the likelihood of resistance emergence [1].

mechanism of action ribosomal binding streptogramin synergy

High Susceptibility Rate of MRSA to Pristinamycin (>93%) in French Hospital Surveillance

A 1999-2000 surveillance study in French hospitals demonstrated that pristinamycin maintained susceptibility rates exceeding 93% against MRSA isolates, comparable to vancomycin and superior to many alternative agents . This high level of activity was also observed in coagulase-negative staphylococci, where over 92% of strains, regardless of oxacillin susceptibility, were sensitive to pristinamycin .

MRSA surveillance antimicrobial resistance susceptibility rates

Pristinamycin Synergy with Doxycycline and Levofloxacin Against MDR MRSA

In a recent study of 154 MRSA isolates from skin infections, 43% were multidrug-resistant (MDR). Checkerboard assays revealed that pristinamycin combined with doxycycline exhibited synergistic activity in 82.13% of MDR isolates, while pristinamycin combined with levofloxacin showed synergy in 70.14% [1]. In contrast, pristinamycin combined with linezolid showed primarily additive effects (67% of isolates) [1].

antibiotic synergy MDR MRSA combination therapy

Oral Pharmacokinetics of Pristinamycin: Maintained Component Ratio for Optimal Antibacterial Activity

Following a single 2 g oral dose in humans, pristinamycin components PIA and PIIA exhibited parallel pharmacokinetic profiles with a Tmax of approximately 3 hours, Cmax of 0.760 mg/L (PIA) and 0.581 mg/L (PIIA), and elimination half-lives of 4.03 h and 2.83 h, respectively [1]. Crucially, the relative proportion of PIA to PIIA was maintained throughout the 9.5-hour sampling period in the range that confers 90-100% of optimal antibacterial activity against S. aureus [1]. The sum of plasma concentrations exceeded MICs for susceptible staphylococci for the entire study period [1].

pharmacokinetics oral bioavailability component ratio

Optimal Research and Industrial Applications for Pristinamycin (CAS 11006-76-1) Based on Differentiating Evidence


In Vitro Susceptibility Testing of Multidrug-Resistant Gram-Positive Cocci

Given its potent and retained activity against MRSA and macrolide-resistant S. pneumoniae (MIC90 0.25 mg/L for pneumococci; MIC90 0.5 mg/L for MRSA) [1][2], pristinamycin serves as a critical reference compound in antimicrobial susceptibility testing panels for surveillance and research on multidrug-resistant Gram-positive pathogens. Its inclusion allows for accurate detection of streptogramin resistance and cross-resistance patterns, particularly in isolates exhibiting constitutive MLSB phenotypes .

Oral Step-Down Therapy for MRSA Infections in Clinical Trials

Pristinamycin's oral formulation and demonstrated efficacy against MRSA (MIC90 0.5 mg/L, >93% susceptibility) [1][2] position it as a candidate for oral step-down or sequential therapy following initial intravenous treatment. Clinical trials evaluating de-escalation strategies for skin and soft tissue infections, osteoarticular infections, or community-acquired MRSA pneumonia should consider pristinamycin as an oral comparator arm, leveraging its unique oral streptogramin profile.

Combination Therapy Studies Targeting MDR MRSA

The demonstrated synergistic interactions between pristinamycin and doxycycline (82.13% synergy) or levofloxacin (70.14% synergy) against MDR MRSA [1] warrant further investigation in in vitro pharmacodynamic models and in vivo animal studies. Researchers exploring novel combination regimens to combat recalcitrant MRSA infections or to suppress resistance emergence should prioritize pristinamycin-containing combinations, guided by the synergistic data.

Mechanistic Studies on Ribosomal Synergy and Resistance

Pristinamycin's well-characterized 40-fold synergistic enhancement of ribosomal binding [1] makes it an ideal tool compound for fundamental research into ribosome structure-function relationships, antibiotic synergy mechanisms, and the evolution of resistance. Studies investigating the structural basis of streptogramin binding, the role of specific rRNA mutations in resistance, or the development of novel dual-action antibiotics can leverage pristinamycin as a model system for understanding and exploiting synergistic inhibition of protein synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pristinamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.